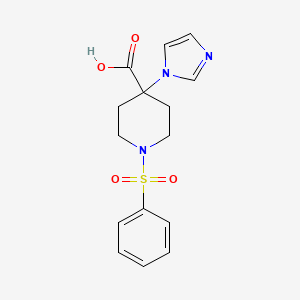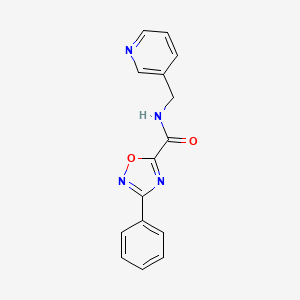
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as PIPSOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PIPSOX is a piperidine derivative that contains an imidazole ring and a phenylsulfonyl group, making it a unique chemical structure with promising properties. In
作用機序
The mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting CAIX, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and AChE, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CAXII), which is also overexpressed in cancer cells. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its unique chemical structure, which gives it potential therapeutic properties not found in other compounds. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid in humans.
将来の方向性
There are several future directions for research on 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the development of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid as a potential treatment for other types of cancer, as well as other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to understand the mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid and its potential side effects. Overall, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid shows promise as a potential therapeutic agent for a variety of diseases, and further research is warranted to fully explore its potential.
合成法
The synthesis of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of piperidine with 4-chlorobutyric acid to form 4-piperidylbutyric acid. This intermediate product is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a catalyst to yield 4-(1H-imidazol-1-yl)-1-piperidylbutyric acid. Finally, the phenylsulfonyl group is introduced through a reaction with phenylsulfonyl chloride in the presence of a base, resulting in the formation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid.
科学的研究の応用
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(benzenesulfonyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(17-11-8-16-12-17)6-9-18(10-7-15)23(21,22)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVJNHQLAVWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![5-methyl-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5331271.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5331278.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)
![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)

![N-methyl-7-(3-methylbut-2-enoyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5331317.png)

![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![3-methoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5331337.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)